molecular formula C22H28N4O3 B11656720 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

Cat. No.: B11656720
M. Wt: 396.5 g/mol
InChI Key: NJNLMJXTBXKHHX-UHFFFAOYSA-N
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Description

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole core, a morpholine ring, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group. The final step involves the attachment of the phenoxypropanol moiety, which can be accomplished through etherification reactions using phenol derivatives and appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. Continuous flow reactors and other advanced technologies may be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the phenoxypropanol moiety may contribute to its overall pharmacological profile. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C22H28N4O3/c23-22-25(11-10-24-12-14-28-15-13-24)20-8-4-5-9-21(20)26(22)16-18(27)17-29-19-6-2-1-3-7-19/h1-9,18,23,27H,10-17H2

InChI Key

NJNLMJXTBXKHHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O

Origin of Product

United States

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